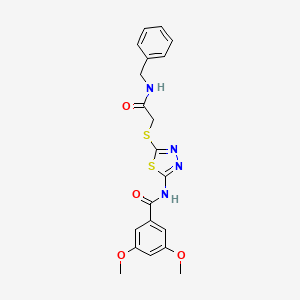
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring substituted with a dimethoxybenzamide moiety. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 366.46 g/mol . The structural characteristics contribute to its pharmacological properties.
Anticancer Properties
Thiadiazole derivatives, including this compound, have shown promising anticancer activities . Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold exhibit potent cytotoxic effects against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .
Antimicrobial Activity
The compound also displays antimicrobial properties , effective against a range of bacterial strains. The presence of the thiadiazole moiety enhances its ability to penetrate cellular membranes and interact with biological targets . In vitro studies have reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
This compound may act as an enzyme inhibitor , modulating various biochemical pathways. Its mechanism involves binding to active sites on enzymes, which prevents substrate binding and catalysis. This action is crucial for its potential therapeutic applications in treating diseases linked to enzyme dysregulation.
The biological activity of this compound is attributed to several mechanisms:
- Molecular Targeting : The compound interacts with specific enzymes and receptors due to its structural features.
- Cell Membrane Penetration : Its mesoionic nature allows it to cross cellular membranes effectively, enhancing bioavailability.
- Multi-pathway Effects : Thiadiazole derivatives are known to impact multiple biochemical pathways, contributing to their broad spectrum of activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple chemical reactions:
- Formation of Thiadiazole Ring : Reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate acylating agents.
- Thioether Linkage : Introduction of the benzylamino group through thiol chemistry.
- Final Modifications : Substitutions at various positions to enhance biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
| Study | Findings |
|---|---|
| PMC7550299 | Thiadiazole derivatives show anticancer and antimicrobial activities across multiple cell lines. |
| MDPI | Examination of structure–activity relationships revealed that specific substitutions enhance potency against DHFR enzyme. |
| Investigated the compound's potential as an enzyme inhibitor or receptor modulator with promising results in preliminary assays. |
Eigenschaften
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)18(26)22-19-23-24-20(30-19)29-12-17(25)21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGDCKBYYTAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














